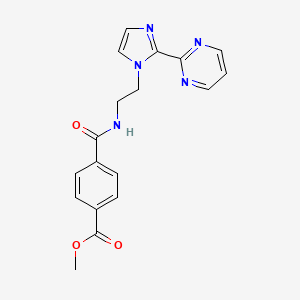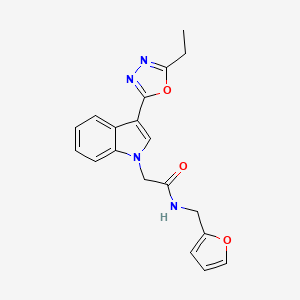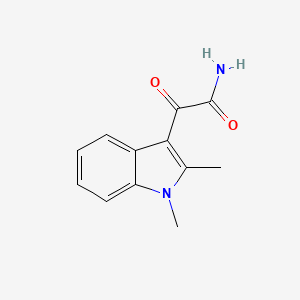![molecular formula C11H14N2O3S B2493176 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine CAS No. 675828-47-4](/img/structure/B2493176.png)
2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine often involves the condensation of amino-thiazole derivatives with aldehydes or ketones. For example, Schiff base ligands were synthesized by condensing 2-amino-5-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, characterized using various spectroscopic techniques, indicating the versatility of thiazolidine derivatives in synthesis (Vinusha et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been extensively studied through spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related compound showed that it crystallizes in a monoclinic system, with detailed structural parameters obtained, which helps in understanding the conformation and stereochemistry of these molecules (Yıldız et al., 2010).
Chemical Reactions and Properties
Thiazolidine derivatives participate in various chemical reactions, reflecting their chemical properties. They can undergo reactions such as dehydrogenation, Mannich reactions, and cyclization, leading to a wide range of heterocyclic compounds. These reactions highlight the reactivity and potential applications of thiazolidine derivatives in synthetic organic chemistry (Badr et al., 1981).
Aplicaciones Científicas De Investigación
Calcium Antagonists with Antioxidant Activity
Thiazolidinone derivatives, including those structurally similar to 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine, have been studied for their calcium antagonistic and antioxidant activities. For example, CP-060, a compound in this class, exhibits both calcium overload inhibition and antioxidant properties. The structure-activity relationships of these compounds suggest that the phenolic hydroxyl group is crucial for antioxidant activity, while lipophilicity and alkyl chain length affect calcium antagonistic activity (Kato et al., 1999).
Novel Synthesis Using Thiazolidine Derivatives
Thiazolidine derivatives have been employed as intermediates in synthesizing bioactive compounds. For instance, the chiral auxiliary of 4-benzyl-thiazolidine-2-thione was used in an asymmetric aldol condensation to produce bioactive diols, demonstrating the versatility of thiazolidine derivatives in organic synthesis (Yang Gui-chun, 2007).
Schiff Base Ligands for Antimicrobial Activity
Thiazole-derived Schiff bases have been synthesized for their antimicrobial properties. Two such compounds, 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol and 3-(5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol, showed moderate activity against various bacterial and fungal species. This suggests the potential of thiazolidine derivatives in developing new antimicrobial agents (Vinusha et al., 2015).
Anti-Inflammatory Applications
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, one such compound significantly inhibited nitric oxide synthase activity and prostaglandin E(2) production, suggesting a potential role in treating inflammatory diseases (Liang Ma et al., 2011).
Optical and Electronic Applications
Thiazolidine derivatives have also been explored for their optical and electronic properties. For example, 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one was studied for its linear and nonlinear optical responses, indicating its potential in optoelectronic device applications (Baroudi et al., 2020).
Propiedades
IUPAC Name |
2-[(4-methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8-2-3-9(6-10(8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQTWEZRPLDAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2NCCS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)

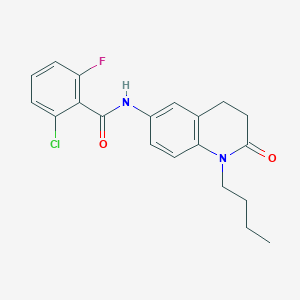
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)
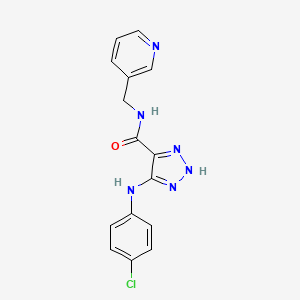

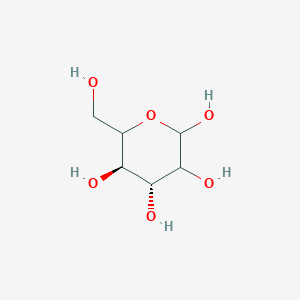
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
